molecular formula C22H24N2O5 B11316292 3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide

3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11316292
M. Wt: 396.4 g/mol
InChI Key: AKAHLLWECKNEGB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Propoxy Group: The quinoline derivative is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

    Formation of the Benzamide Moiety: The trimethoxybenzoyl chloride is prepared by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride. This is then reacted with the propoxyquinoline derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The propoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(prop-2-yn-1-yl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and quinoline moieties, which confer distinct chemical and biological properties. The propoxy group further enhances its solubility and potential bioavailability, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O5/c1-5-11-29-17-9-8-16(15-7-6-10-23-20(15)17)24-22(25)14-12-18(26-2)21(28-4)19(13-14)27-3/h6-10,12-13H,5,11H2,1-4H3,(H,24,25)

InChI Key

AKAHLLWECKNEGB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC=N2

Origin of Product

United States

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